molecular formula C6H14O2 B101867 (2R,5R)-hexane-2,5-diol CAS No. 17299-07-9

(2R,5R)-hexane-2,5-diol

Cat. No. B101867
CAS RN: 17299-07-9
M. Wt: 118.17 g/mol
InChI Key: OHMBHFSEKCCCBW-PHDIDXHHSA-N
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Description

(2R,5R)-Hexane-2,5-diol, commonly referred to as 2,5-dihydroxyhexane, is a naturally occurring diol that is widely used in the fields of biochemistry, medicinal chemistry, and materials science. It is a versatile compound with a wide range of applications, such as synthesis of other compounds, drug delivery, and drug screening. This review will provide an overview of the synthesis of 2,5-dihydroxyhexane, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Scientific Research Applications

1. Asymmetric Whole-Cell Bio-Reductions of ®-Carvone

  • Application Summary: “(2R,5R)-dihydrocarvone” is an industrially applied building block that can be synthesized by site-selective and stereo-selective C=C bond bio-reduction of ®-carvone .
  • Methods of Application: Escherichia coli (E. coli) cells overexpressing an ene reductase from Nostoc sp. PCC7120 (NostocER1) in combination with a cosubstrate regeneration system proved to be very effective biocatalysts for this reaction .
  • Results: 287 mM (2R,5R)-dihydrocarvone were formed within 5 h with a diasteromeric excess of 95.4% and a yield of 95.6% .

2. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid

  • Application Summary: The title compound was synthesized from sorbic acid by an eight-step sequence .
  • Methods of Application: The key step was the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline .
  • Results: L-Proline served as a temporary tether which directed both the stereochemistry and the regiochemistry of the cycloaddition .

3. Synthesis of ANT-3310

  • Application Summary: ANT-3310 (C6H9FN2O5S, MW = 240.2), IUPAC name, (2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1] octan-6-yl .
  • Methods of Application: The synthesis of ANT-3310 involved the conversion of N-sorbyl-L-proline to its N-hydroxy-succinimide ester .
  • Results: The proline bridge in this case not only induced asymmetry, but also reversed the regiochemistry as it led to product A whereas the corresponding intermolecular reaction gives exclusively the undesired product B .

properties

IUPAC Name

(2R,5R)-hexane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMBHFSEKCCCBW-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-hexane-2,5-diol

CAS RN

38484-56-9, 17299-07-9
Record name 2,5-Hexanediol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038484569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Hexanediol, (2R,5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,5R)-hexane-2,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-HEXANEDIOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE6IX95EG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,5-HEXANEDIOL, (2R,5R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37TCZ47ZE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Sadeghi - 2015 - theses.ncl.ac.uk
The denitrifying bacterium strain HxN1 converts hexane and fumarate to 4- methyloctanyl-CoA. It was proposed that an initial adduct derived from fumarate and the hex-2-yl radical is …
Number of citations: 3 theses.ncl.ac.uk
VK Singh - Journal of Chemical Research, Synopses, 1998 - pubs.rsc.org
Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol6 Page 1 Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol6 P. Saravanan and Vinod K. Singh* Department of Chemistry, …
Number of citations: 2 pubs.rsc.org
KA Hollister, ES Conner, X Zhang, M Spell… - Bioorganic & medicinal …, 2013 - Elsevier
The nematode Caenorhabditis elegans secretes ascarosides, structurally diverse derivatives of the 3,6-dideoxysugar ascarylose, and uses them in chemical communication. At high …
Number of citations: 36 www.sciencedirect.com
U Berens, U Englert, S Geyser, J Runsink, A Salzer - 2006 - Wiley Online Library
A novel and versatile approach has led to the synthesis of various classes of mono‐ and bidentate phospholane and phosphinite ligands based on a benzothiophene scaffold. The …
BR Davis, GW Rewcastle, RJ Stevenson… - Journal of the …, 1977 - pubs.rsc.org
The reduction of some chiral γ-hydroxy-ketones by amalgamated zinc–hydrochloric acid (Clemmensen reduction) has been studied. Reduction of the carbonyl group occurs rapidly with …
Number of citations: 7 pubs.rsc.org
R Martin, T Schäfer, G Theumer, EV Entchev… - …, 2009 - thieme-connect.com
Using an efficient Wacker oxidation as a key step, we describe a significantly improved synthesis of the dauer-promoting ascaroside 2 for biological studies of the novel sterol ring …
Number of citations: 9 www.thieme-connect.com

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